2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
Overview
Description
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. With a combination of fluorine, benzothiophene, and pyrimidine components, this compound exhibits properties that make it a subject of interest in chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions Starting with the preparation of the benzothiophene derivative, subsequent steps introduce the fluorine atom and the pyrimidine ring
Industrial Production Methods
In an industrial setting, the production process may involve optimizing reaction conditions to maximize yield and purity, using high-throughput techniques and purification steps like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically affecting the sulfur atom in the benzothiophene ring or the amide group.
Reduction: : Reduction reactions may target the ketone group within the pyrimidine ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the fluorine atom or within the benzothiophene ring.
Common Reagents and Conditions
Oxidation Reagents: : Common reagents include m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction Reagents: : Sodium borohydride or lithium aluminum hydride are typical choices for reduction.
Substitution Reagents: : Various halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions vary based on the reagents and conditions used but typically include modified analogs of the original compound with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide serves as a model compound for studying complex organic reactions and understanding the reactivity of fluorinated heterocycles.
Biology
Biological research may explore the compound's potential as an enzyme inhibitor or its interactions with biomolecules, given its unique structural features.
Medicine
In medicinal research, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, due to its structural similarity to known bioactive molecules.
Industry
Industrial applications might involve its use as a precursor for synthesizing more complex compounds or as a functional material in specific technologies.
Mechanism of Action
The exact mechanism by which 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide exerts its effects depends on the context of its use. Generally, the molecular targets could include enzymes or receptors where the compound binds and modulates their activity. Pathways involved might range from metabolic to signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-tert-butylphenyl)acetamide
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide stands out due to its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity. The presence of the fluorine atom at the 9-position of the benzothieno[3,2-d]pyrimidin ring system introduces unique electronic effects, potentially enhancing its stability and interaction with biological targets.
This compound showcases the intricate dance of atoms and bonds, promising a world of possibilities in science and beyond. Intriguing, right?
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-12(2)13-6-8-14(9-7-13)24-17(26)10-25-11-23-19-18-15(22)4-3-5-16(18)28-20(19)21(25)27/h3-9,11-12H,10H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZCJGRJNOQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.